molecular formula C14H23NO B13119542 N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline CAS No. 786711-55-5

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline

Cat. No.: B13119542
CAS No.: 786711-55-5
M. Wt: 221.34 g/mol
InChI Key: TUCNMBBYXHWXJC-UHFFFAOYSA-N
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Description

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an ethoxy group, a propan-2-yl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with 1-ethoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy or propan-2-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline is unique due to the presence of the ethoxypropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

786711-55-5

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline

InChI

InChI=1S/C14H23NO/c1-5-13-9-7-8-11(3)14(13)15-12(4)10-16-6-2/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

TUCNMBBYXHWXJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(C)COCC)C

Origin of Product

United States

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